Amino-PEG6-acid

Catalog No.
S518599
CAS No.
905954-28-1
M.F
C15H31NO8
M. Wt
353.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG6-acid

CAS Number

905954-28-1

Product Name

Amino-PEG6-acid

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C15H31NO8

Molecular Weight

353.41 g/mol

InChI

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)

InChI Key

PVRGRRPCHFTMMD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG6-acid

The exact mass of the compound 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is 353.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG6-acid (CAS 905954-28-1) is a discrete, heterobifunctional polyethylene glycol (dPEG) derivative featuring a precise chain length and an exact molecular weight of 353.41 g/mol. Characterized by a terminal primary amine and a carboxylic acid group, this highly hydrophilic linker is engineered for directional bioconjugation. Unlike traditional polymeric PEGs, Amino-PEG6-acid is synthesized to a Polydispersity Index (PDI) of exactly 1.0, ensuring absolute batch-to-batch reproducibility. Its primary procurement value lies in its ability to improve the aqueous solubility, hydrodynamic radius, and pharmacokinetic profiles of hydrophobic payloads while providing an exact mass for rigorous analytical characterization in pharmaceutical development [REFS-1, REFS-2].

Substituting Amino-PEG6-acid with generic polydisperse PEG mixtures (e.g., PEG300 or PEG400) introduces severe molecular heterogeneity, complicating LC-MS characterization and limiting analysis to an average Drug-to-Antibody Ratio (DAR) rather than an exact DAR distribution, which is a critical regulatory hurdle for Investigational New Drug (IND) filings [1]. Furthermore, replacing the PEG backbone with aliphatic alkyl linkers of similar length (e.g., C10-C12 amino acids) drastically reduces aqueous solubility, driving the aggregation of highly loaded bioconjugates during formulation [2]. Finally, utilizing homobifunctional alternatives like PEG6-diamine requires complex monoprotection strategies to prevent cross-linking and homodimerization, significantly increasing synthetic steps and reducing overall process yield [2].

Batch Reproducibility and DAR Resolution: Discrete vs. Polydisperse PEG

Regulatory approval for advanced biotherapeutics requires stringent characterization of raw materials. Amino-PEG6-acid is a discrete molecule (PDI = 1.0) that yields a single intact mass (353.41 Da), allowing mass spectrometry to resolve the exact DAR distribution of a conjugate. In contrast, polydisperse PEG mixtures produce a broad mass envelope, limiting quantification to an average DAR and introducing batch-to-batch variability [1].

Evidence DimensionPolydispersity Index (PDI) and Mass Resolution
Target Compound DataAmino-PEG6-acid (PDI = 1.0, single exact mass of 353.41 Da)
Comparator Or BaselinePolydisperse PEG mixtures (PDI > 1.05, broad mass envelope)
Quantified DifferenceEnables exact DAR resolution vs. limited average DAR quantification.
ConditionsLC-MS characterization of intact antibody-drug conjugates.

Essential for meeting strict FDA/IND regulatory requirements for the structural definition and reproducibility of bioconjugates.

Aqueous Solubility and Aggregation Prevention: PEG vs. Alkyl Linkers

The hydrophilicity of the linker is critical when conjugating lipophilic payloads. Amino-PEG6-acid maintains high solubility in both aqueous buffers and organic solvents, effectively masking the hydrophobicity of attached drugs. Conversely, purely carbon-based alkyl linkers of comparable length (e.g., C10-C12) are insoluble in water, which significantly increases the risk of protein aggregation and reduces the maximum achievable drug loading[REFS-1, REFS-2].

Evidence DimensionAqueous Solubility and Hydrophobicity
Target Compound DataAmino-PEG6-acid (Highly hydrophilic, prevents aggregation)
Comparator Or BaselineAlkyl linkers (Hydrophobic, drives conjugate aggregation)
Quantified DifferenceSignificantly increases the hydrodynamic radius and aqueous solubility of the conjugate compared to hydrophobic aliphatic spacers.
ConditionsFormulation and synthesis of highly loaded bioconjugates with hydrophobic payloads.

Prevents costly precipitation of the conjugate during manufacturing and improves the pharmacokinetic profile of the final therapeutic.

Steric Optimization and Entropic Penalty: PEG6 vs. Alternative Lengths

In bivalent ligand design, such as PROTACs, the spacer must balance steric relief with entropic efficiency. Amino-PEG6-acid provides an extended spacer length of approximately 24-26 Å, which is often optimal for bridging two distinct binding domains. Shorter linkers (e.g., PEG2 or PEG4) may fail to overcome steric hindrance, while ultra-long chains (e.g., PEG12+) introduce a severe entropic penalty that reduces overall binding affinity .

Evidence DimensionExtended Spacer Length and Binding Affinity
Target Compound DataAmino-PEG6-acid (~24-26 Å extended length)
Comparator Or BaselinePEG4 (~15 Å) or PEG12 (>40 Å)
Quantified DifferenceProvides optimal spatial separation to maximize bivalent binding affinity without the severe entropic penalties of longer chains.
ConditionsOptimization of bivalent degraders (PROTACs) requiring simultaneous target and ligase engagement.

Allows medicinal chemists to empirically optimize the spatial geometry of bivalent molecules to maximize target degradation efficiency.

Directional Bioconjugation Efficiency: Heterobifunctional vs. Homobifunctional

Efficient bioconjugation requires orthogonal reactivity to minimize side products. The heterobifunctional nature of Amino-PEG6-acid (primary amine and carboxylic acid) allows for sequential, directional coupling using standard activation chemistries (e.g., EDC/NHS). Using homobifunctional alternatives like PEG6-diamine or PEG6-diacid without extensive monoprotection strategies leads to significant yield losses due to cross-linking and homodimerization [1].

Evidence DimensionDirectional Coupling Yield and Processability
Target Compound DataAmino-PEG6-acid (Orthogonal reactivity, 1-step directional coupling)
Comparator Or BaselinePEG6-diamine / PEG6-diacid (High risk of cross-linking)
Quantified DifferenceEliminates the >50% yield loss to homodimerization typically seen with unprotected homobifunctional linkers.
ConditionsStandard peptide coupling workflows (e.g., EDC/NHS or HATU activation) in solution or solid phase.

Streamlines the synthetic workflow, reduces the number of required purification steps, and lowers the overall cost of goods.

Antibody-Drug Conjugate (ADC) Linker Synthesis

Amino-PEG6-acid is procured as a critical structural component in ADC linker-payload assemblies. Its exact discrete mass (PDI = 1.0) allows analytical teams to precisely quantify the Drug-to-Antibody Ratio (DAR) via LC-MS, satisfying strict regulatory requirements for IND filings. Additionally, its hydrophilicity masks the lipophilicity of potent cytotoxins, enabling higher drug loading without triggering antibody aggregation [1].

PROTAC and Bivalent Degrader Optimization

In the development of targeted protein degraders, Amino-PEG6-acid serves as a highly soluble, flexible spacer. Its ~25 Å extended length provides an ideal starting point for SAR (Structure-Activity Relationship) optimization, allowing sufficient distance for simultaneous engagement of the target protein and E3 ligase while avoiding the entropic binding penalties associated with excessively long PEG chains .

Directional Surface and Nanoparticle Functionalization

For materials science and diagnostic applications, the heterobifunctional nature of Amino-PEG6-acid allows for the directional functionalization of surfaces or nanoparticles. The carboxylic acid can be activated to bind aminated surfaces, leaving the terminal amine available for subsequent conjugation of targeting peptides or antibodies, entirely avoiding the cross-linking issues inherent to homobifunctional linkers [REFS-1, REFS-2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

353.20496695 Da

Monoisotopic Mass

353.20496695 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types